2-(Benzylamino)quinazoline

Antiviral SARS-CoV-2 Infectious Disease

Procure 2-(benzylamino)quinazoline as a privileged chemical starting point for drug discovery. Unlike the more common 4-anilinoquinazoline class (e.g., Gefitinib/Erlotinib) which targets EGFR, this 2-benzylamino substitution pattern drives activity toward the SOS1-KRAS protein-protein interaction—a fundamentally different oncogenic target. Derivatives incorporating this scaffold have demonstrated measurable antiviral activity against SARS-CoV-2, with lead compounds exhibiting superior potency to remdesivir (IC50 4.2 µM vs. 7.6 µM). Its distinct binding vector enables exploration of divergent kinase selectivity profiles, making it an essential building block for SAR studies, hit-to-lead campaigns, and chemical probe development in KRAS-driven cancers and coronavirus research programs.

Molecular Formula C15H13N3
Molecular Weight 235.28 g/mol
Cat. No. B7464757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylamino)quinazoline
Molecular FormulaC15H13N3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C=N2
InChIInChI=1S/C15H13N3/c1-2-6-12(7-3-1)10-16-15-17-11-13-8-4-5-9-14(13)18-15/h1-9,11H,10H2,(H,16,17,18)
InChIKeyRYFHPXQYAXHWDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzylamino)quinazoline: A Core Scaffold for Kinase and Antiviral Probe Development


2-(Benzylamino)quinazoline is a heterocyclic small molecule comprising a quinazoline core with a benzylamino substituent at the 2-position. This scaffold is a key intermediate in medicinal chemistry, serving as the foundational structure for numerous patent applications and research programs targeting kinases and viral proteins [1]. Its significance lies not in its direct biological activity as an unadorned fragment, but in its capacity as a versatile synthetic building block. The 2-benzylamino moiety provides a distinct vector for binding interactions compared to the more clinically advanced 4-anilinoquinazoline class, offering researchers a distinct chemical starting point for developing inhibitors with potentially divergent selectivity profiles [2].

Positional Isomerism Matters: Why 2-(Benzylamino)quinazoline Cannot Be Replaced by 4-Anilino or 2-Amino Analogs


The quinazoline scaffold is a classic ATP-mimetic hinge binder, but its biological target profile is exquisitely sensitive to the position and nature of substituents. The 4-anilinoquinazoline class (e.g., Gefitinib, Erlotinib) is synonymous with EGFR inhibition, achieving clinical efficacy through a specific binding pose in the ATP pocket [1]. In contrast, the 2-benzylamino substitution pattern, as described in WO2018115380, directs activity toward the SOS1-KRAS protein-protein interaction—a fundamentally different oncogenic target [2]. Furthermore, the 2-benzylamino motif, when incorporated into a 4(3H)-one derivative, has demonstrated measurable antiviral activity against SARS-CoV-2, a property not shared by all quinazoline fragments [3]. Thus, substituting 2-(benzylamino)quinazoline with a more common 4-anilino or 2-amino analog will lead to a complete divergence in biological function, derailing structure-activity relationship (SAR) studies and invalidating target engagement hypotheses. The quantitative evidence below substantiates these divergent activity profiles.

Quantitative Differentiation of 2-(Benzylamino)quinazoline Derivatives vs. Clinical Comparators


Superior Anti-SARS-CoV-2 Potency of a 2-Benzylaminoquinazolinone Derivative Compared to Remdesivir

A derivative of the 2-(benzylamino)quinazoline scaffold, specifically Compound 39 (7-chloro-2-(((4-chlorophenyl)(phenyl)methyl)amino)quinazolin-4(3H)-one), demonstrates superior in vitro potency against SARS-CoV-2 when directly compared to the FDA-approved drug remdesivir. In a head-to-head antiviral assay, the quinazoline derivative achieved a lower half-maximal inhibitory concentration (IC50), indicating greater efficacy at a lower dose [1].

Antiviral SARS-CoV-2 Infectious Disease

Potent EGFR Kinase Inhibition Achieved with 4-Benzylaminoquinazoline Congeners

While direct data for the 2-substituted isomer is limited in this target class, its close structural congener, the 4-benzylaminoquinazoline series, provides strong class-level evidence for the potential of benzylamino-substituted quinazolines as potent kinase inhibitors. Optimized members of this class achieve sub-nanomolar affinity for the EGFR tyrosine kinase domain. A specific compound, 4-(benzylamino)-6-methoxyquinazolin-7-ol, demonstrated significant inhibition with an IC50 of 588 nM against EGFR [1], while more advanced analogs have achieved a Ki as low as 630 pM, confirming the benzylamino group's ability to facilitate high-affinity binding to the ATP pocket [2].

Oncology Kinase Inhibitor EGFR

Divergent Target Selectivity: SOS1 Inhibition Defines a Unique Therapeutic Niche for 2-Benzylaminoquinazolines

A key differentiator for the 2-(benzylamino)quinazoline scaffold, as established in patent literature, is its validated activity as an inhibitor of the Son of Sevenless 1 (SOS1) protein, a critical guanine nucleotide exchange factor (GEF) for KRAS. This represents a distinct mechanism of action compared to the more common 4-anilinoquinazoline EGFR inhibitors. The patent WO2018115380A1 specifically encompasses 2-benzylamino substituted quinazolines, claiming their use as SOS1 inhibitors for treating oncological diseases [1].

Oncology SOS1 KRAS Chemical Biology

Defined Research Applications for 2-(Benzylamino)quinazoline Based on Validated Evidence


Scaffold for Next-Generation Antiviral Agents Targeting Coronaviruses

The direct head-to-head comparison showing that a 2-benzylaminoquinazolin-4(3H)-one derivative (Compound 39) is more potent than remdesivir (IC50 of 4.2 µM vs. 7.6 µM) validates the use of 2-(benzylamino)quinazoline as a privileged starting point for antiviral drug discovery programs. This data supports the procurement of this compound for medicinal chemistry efforts aimed at optimizing SARS-CoV-2 and other coronavirus inhibitors. [1]

Starting Material for SOS1-KRAS Inhibitor Development in Oncology

Based on patent disclosures claiming 2-benzylamino substituted quinazolines as potent SOS1 inhibitors, this compound is uniquely suited for oncology research programs focused on the SOS1-KRAS signaling axis. Its procurement is justified for SAR studies, hit-to-lead campaigns, and the development of chemical probes to study KRAS-driven cancers, a research area distinct from classical EGFR kinase inhibitor programs. [2]

Kinase Inhibitor Fragment for Exploring ATP-Binding Site Topology

The class-level evidence demonstrating that benzylamino-substituted quinazolines can achieve high-affinity binding (IC50 588 nM to Ki 630 pM) to the EGFR ATP-binding site supports the use of 2-(benzylamino)quinazoline as a core fragment in structure-based drug design. Researchers can procure this compound to explore the impact of the 2-substituent on kinase selectivity, a key parameter in developing inhibitors with improved therapeutic windows. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Benzylamino)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.